AZD8309 is classified as a small molecule drug and specifically falls under the category of chemokine receptor antagonists. Its primary target, CXCR2, is a G protein-coupled receptor involved in the inflammatory response by facilitating the migration of neutrophils to sites of injury or infection.
The synthesis of AZD8309 involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from a thiazolo[4,5-d]pyrimidine scaffold, which has been modified to enhance its binding affinity and selectivity for CXCR2.
These methods ensure that AZD8309 exhibits the necessary purity and structural integrity for biological evaluation.
AZD8309 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
AZD8309 participates in several chemical reactions primarily related to its mechanism of action as a CXCR2 antagonist.
These reactions are crucial for understanding how AZD8309 exerts its therapeutic effects in vivo.
The mechanism of action of AZD8309 involves competitive inhibition at the CXCR2 receptor site.
AZD8309 exhibits several physical and chemical properties that are relevant for its function as a therapeutic agent.
AZD8309 has significant potential applications in various fields of medicine:
AZD8309 (CAS 333742-48-6) is a potent, orally bioavailable small-molecule antagonist selectively targeting the C-X-C chemokine receptor type 2 (CXCR2). Its chemical structure (C₁₅H₁₄F₂N₄O₂S₂; MW 384.42 g/mol) features a chiral center and fused heterocyclic rings, enabling high-affinity binding to CXCR2 with an IC₅₀ of 4 nM in recombinant receptor assays [1] [4]. The compound inhibits CXCL8 (IL-8) displacement from human CXCR2 expressed in HEK293 cells at low nanomolar concentrations (IC₅₀ = 1–4 nM), demonstrating >100-fold selectivity over the closely related CXCR1 receptor [1] [5]. This specificity is pharmacologically significant given CXCR1 and CXCR2 share 77% amino acid identity but mediate distinct neutrophil functions [5] [9].
Table 1: Key Pharmacological Properties of AZD8309
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 384.42 g/mol | Calculated from C₁₅H₁₄F₂N₄O₂S₂ |
CXCR2 IC₅₀ | 4 nM | [¹²⁵I]IL-8 displacement in HEK293 cells |
Solubility (DMSO) | 50 mg/mL (130.07 mM) | Kinetic solubility assay |
In Vivo Efficacy (Mice) | 50 mg/kg BID oral dosing | Pancreatitis models [1] [4] |
Mechanistically, AZD8309 competitively blocks G-protein coupled receptor (GPCR) signaling cascades triggered by ELR⁺ CXC chemokines (CXCL1–3, CXCL5–8). This inhibits downstream calcium flux, PI3K/Akt activation, and β-arrestin recruitment – pathways critical for neutrophil chemotaxis, adhesion molecule upregulation, and transendothelial migration [2] [8]. Unlike peptide-based antagonists, AZD8309’s small molecule structure enables oral bioavailability and tissue penetration, making it suitable for systemic inflammatory conditions [4].
The CXCL8-CXCR2 axis is a master regulator of neutrophil trafficking in acute and chronic inflammation. Upon tissue injury or infection, endothelial cells and macrophages release ELR⁺ chemokines that activate CXCR2 on circulating neutrophils, triggering a multi-step recruitment cascade:
In pathological states, dysregulated CXCR2 signaling causes excessive neutrophil infiltration, driving tissue damage through:
AZD8309 demonstrates mechanistic efficacy in preclinical models of sterile inflammation:
Table 2: Preclinical Efficacy of AZD8309 in Inflammation Models
Disease Model | Key Outcomes | Proposed Mechanism |
---|---|---|
Experimental Pancreatitis | ↓ MPO (pancreas/lung), ↓ trypsin/elastase, ↓ histopathology | Neutrophil recruitment blockade [1] [4] |
Sterile Peritonitis | Impaired neutrophil migration to peritoneal cavity | CXCR2-dependent chemotaxis inhibition [3] [9] |
Inflammatory Arthritis | Reduced synovial neutrophil adhesion, ↓ cartilage erosion | Suppression of CXCL1/CXCL8 signaling [3] [8] |
Emerging evidence positions CXCR2 as a "master switch" in neutrophil-mediated pathologies including COPD, rheumatoid arthritis, and inflammatory bowel disease [2] [7] [8]. AZD8309’s ability to modulate neutrophil dynamics – without causing immunosuppression – provides a targeted strategy to disrupt inflammation amplification loops [3] [9].
AZD8309 emerged from AstraZeneca’s focused chemokine receptor program in the early 2000s, coinciding with industry-wide efforts to target neutrophil-driven pathologies. Key milestones include:
The compound’s CAS registry (333742-48-6) anchors its intellectual property protection across major jurisdictions. Despite not advancing to phase III trials, AZD8309 remains a critical pharmacological tool for validating CXCR2 as a therapeutic target. Contemporary clinical candidates (e.g., AZD5069, danirixin) share structural motifs with AZD8309 but were optimized for reduced off-target effects [3] [8].
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: